molecular formula C15H12FN3O2 B3341859 4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 1079945-49-5

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No. B3341859
CAS RN: 1079945-49-5
M. Wt: 285.27 g/mol
InChI Key: AQXSSHKNGCGBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are widely used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered aromatic rings. It also has a fluorophenyl group attached at the 4-position, an amino group at the 3-position, a methoxy group at the 7-position, and a hydroxyl group at the 6-position .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group, the methoxy group, and the hydroxyl group would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of quinazoline derivatives depends on their specific structure and the target they interact with. Some quinazoline derivatives are known to have anticancer, antiviral, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, handling of chemical compounds requires appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

4-(3-fluoroanilino)-7-methoxyquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSSHKNGCGBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
Reactant of Route 2
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
Reactant of Route 5
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
Reactant of Route 6
4-((3-Fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.